Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate
Description
Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a carboxylate ester group attached to a pyrimidine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C7H9N3O4S |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
methyl 5-amino-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H9N3O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,8H2,1-2H3 |
InChI Key |
XUFQXLGYWAUCFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1N)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitubercular Activity
Recent studies have identified methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate as part of a series of compounds exhibiting antitubercular properties. These compounds were evaluated for their activity against Mycobacterium tuberculosis (Mtb) and demonstrated a novel mechanism of action distinct from existing tuberculosis treatments. The structure-activity relationship (SAR) studies indicated that modifications to the pyrimidine core significantly influenced the compounds' efficacy against Mtb, suggesting that this class of compounds could lead to new therapeutic agents for tuberculosis .
2. Anti-inflammatory Effects
Research has shown that derivatives of this compound possess potent anti-inflammatory properties. In vitro assays demonstrated that these compounds effectively inhibited cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. The presence of electron-donating groups on the pyrimidine ring enhanced their anti-inflammatory activity, indicating potential for developing new anti-inflammatory medications .
Kinase Inhibitor Development
3. Kinase Inhibition
The compound has been explored as a scaffold for developing kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs). The synthesis of various substituted pyrido[3,4-d]pyrimidines from this compound has shown promising results in inhibiting CDK2, with some derivatives exhibiting low micromolar IC50 values. This highlights the compound's versatility and potential utility in cancer therapeutics .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Antitubercular | >50 | |
| Compound B | COX-2 Inhibition | 0.04 | |
| Compound C | CDK2 Inhibition | 0.5 |
Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of pyrimidine derivatives, this compound derivatives were tested in carrageenan-induced paw edema models in rats. Results indicated significant reductions in edema compared to controls, correlating with decreased expression levels of iNOS and COX-2 mRNA, which are critical markers for inflammation .
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate: Similar structure but with a methyl group instead of an amino group.
5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: Similar structure but without the ester group.
Uniqueness
Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to the presence of both an amino group and a methylsulfonyl group on the pyrimidine ring, which allows it to participate in a wider range of chemical reactions and enhances its potential for various applications.
Biological Activity
Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its pyrimidine core, which is a common scaffold in drug development. The presence of a sulfonyl group enhances its reactivity and selectivity towards biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and proteins. Notably, compounds with similar structures have been identified as potent inhibitors against various targets:
- Kinase Inhibition : Studies have shown that derivatives of pyrimidine can act as inhibitors for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, certain 2-amino-pyrido[3,4-d]pyrimidines demonstrated significant inhibitory effects on CDK2 with varying IC50 values, indicating their potential as anticancer agents .
- Covalent Modification : this compound may also function through covalent modification of target proteins. Similar sulfonylpyrimidines have been shown to irreversibly inhibit sortase A in Staphylococcus aureus by modifying cysteine residues in the active site . This mechanism suggests that the compound could be effective against bacterial infections.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| CDK2 Inhibition | Cyclin-dependent kinase 2 | 10 - 30 | Cell cycle arrest |
| Sortase A Inhibition | Staphylococcus aureus | 5 - 15 | Bacterial cell wall synthesis inhibition |
| Thioredoxin Glutathione Reductase | Schistosoma mansoni | 20 - 50 | Antiparasitic effects |
Case Studies
Several studies have highlighted the therapeutic potential of this compound and its analogs:
- Anticancer Activity : In vitro studies demonstrated that pyrimidine derivatives, including this compound, exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through CDK inhibition .
- Antibacterial Properties : Research indicated that compounds with similar sulfonyl groups effectively inhibited bacterial growth by targeting sortase A, leading to reduced virulence in pathogenic strains .
- Antiparasitic Effects : The ability of sulfonylpyrimidines to inhibit thioredoxin reductases has been linked to their antiparasitic properties, particularly against Schistosoma species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
